6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
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Overview
Description
6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is a synthetic compound with the molecular formula C12H21ClN4O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms.
Scientific Research Applications
6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of ethoxy-substituted pyrimidine with piperidin-3-ylmethylamine. The reaction is carried out under controlled conditions, often using solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate. The N-methylation step is performed using methyl iodide in DMF under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The pyrimidine ring can participate in nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Mechanism of Action
The mechanism of action of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-3-ylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-17-12-6-11(15-9-16-12)14-8-10-4-3-5-13-7-10;/h6,9-10,13H,2-5,7-8H2,1H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVLPHEWPYZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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